molecular formula C15H18N4O4S2 B2669470 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034519-62-3

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2669470
CAS RN: 2034519-62-3
M. Wt: 382.45
InChI Key: FUNLJUUBLYXVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The thiadiazole ring, for example, is known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure .

Scientific Research Applications

Carbonic Anhydrase Inhibition

Research has identified a class of sulfonamide derivatives, including compounds with thiadiazole moieties, as potent inhibitors of carbonic anhydrase isozymes I and II. These enzymes are crucial for catalyzing the reversible hydration of carbon dioxide, playing a significant role in physiological processes such as respiration and pH regulation. The inhibitory effects of these derivatives offer potential therapeutic avenues for conditions where modulation of carbonic anhydrase activity is beneficial (Gokcen, Gulcin, Ozturk, & Goren, 2016).

Anticancer and Antimicrobial Properties

Novel heterocyclic sulfonamides, including those with piperidine and thiadiazole structures, have shown promising anticancer and antimicrobial activities. A study highlighted the synthesis of these compounds and their effectiveness against the breast cancer cell line MCF7 and various microbial strains. The molecular docking studies suggest these compounds could act as suitable inhibitors for the dihydrofolate reductase (DHFR) enzyme, indicating potential for further modification and use in treating cancer and infections (Debbabi, Al-Harbi, Al-Saidi, Aljuhani, Abd El-Gilil, & Bashandy, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds containing a thiadiazole ring, for example, have been found to have antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential uses. Given the biological activity of many thiadiazole-containing compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S2/c20-25(21,12-1-2-13-14(9-12)23-8-7-22-13)18-11-3-5-19(6-4-11)15-10-16-24-17-15/h1-2,9-11,18H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNLJUUBLYXVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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